2-Iodotetradecane
Overview
Description
2-Iodotetradecane is a chemical compound with the molecular formula C14H29I . It has an average mass of 324.284 Da and a monoisotopic mass of 324.131378 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetradecane (a 14-carbon alkane) with an iodine atom attached to the second carbon . The InChI code for this compound is 1S/C14H29I/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3 .Scientific Research Applications
Applications in Chemistry and Material Science
- Synthesis of Tetrahydropyran Derivatives : 2-Iodotetradecane is utilized in the synthesis of 4-iodotetrahydropyran derivatives. This process, which involves the coupling of homoallylic alcohols with aldehydes, benefits from the use of iodine, making it a simple, convenient, and cost-effective procedure (Yadav, Reddy, Kumar, & Swamy, 2007).
Applications in Pharmaceutical Research
- Antidotal Properties in Poisoning : this compound's derivatives, such as pralidoxime iodide (2-PAM), have been studied extensively for their roles as antidotes in poisoning, specifically in the reactivation of inhibited acetylcholinesterase in cases of organophosphate poisoning (Sakurada et al., 2006).
Applications in Medical Imaging
- Enhancement in Magnetic Resonance Imaging (MRI) : Derivatives of this compound, like gadoterate meglumine (Gd-DOTA), are used as contrast agents in MRI. These substances are chosen for their low adverse reaction rates and are considered as alternatives in specific scenarios where traditional iodine-based agents are contraindicated (Parodi & Ferreira, 2000).
Applications in Nanotechnology
- Cancer Diagnosis and Treatment : Nanotechnology applications, particularly in the form of magnetic iron oxide nanoparticles, have been explored using derivatives of this compound. These nanoparticles are promising in cancer diagnosis and treatment, offering enhanced imaging in MRI and potential for targeted drug delivery (Park et al., 2008).
properties
IUPAC Name |
2-iodotetradecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29I/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYYPPKLFJEORB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510173 | |
Record name | 2-Iodotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
137955-65-8 | |
Record name | 2-Iodotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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